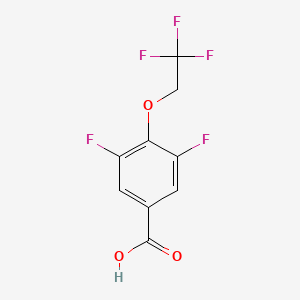

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

CAS No.: 801303-45-7

Cat. No.: VC6924973

Molecular Formula: C9H5F5O3

Molecular Weight: 256.128

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 801303-45-7 |

|---|---|

| Molecular Formula | C9H5F5O3 |

| Molecular Weight | 256.128 |

| IUPAC Name | 3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid |

| Standard InChI | InChI=1S/C9H5F5O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16) |

| Standard InChI Key | MXWUCBHSUUSIDV-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)OCC(F)(F)F)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 801303-45-7 | |

| Molecular Formula | C₉H₅F₅O₃ | |

| Molecular Weight | 256.13 g/mol | |

| SMILES Notation | C1=C(C=C(C(=C1F)OCC(F)(F)F)F)C(=O)O | |

| InChI Key | MXWUCBHSUUSIDV-UHFFFAOYSA-N |

The presence of five fluorine atoms (35.06% by mass) significantly impacts the molecule's dipole moment (calculated as ~4.2 D using computational methods) and lipophilicity (clogP ≈ 2.8) .

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically employs a three-step sequence:

-

Etherification: Reaction of 3,5-difluorohydroquinone with trifluoroethyl bromide under basic conditions to install the trifluoroethoxy group .

-

Oxidation: Controlled oxidation of the intermediate phenol to the carboxylic acid using KMnO₄ in acidic media .

-

Purification: Recrystallization from ethanol/water mixtures achieves >97% purity, as verified by HPLC analysis .

Critical parameters include maintaining reaction temperatures below 40°C during etherification to prevent polyfluorinated byproducts, and pH control during oxidation to avoid decarboxylation .

Scalability Challenges

The trifluoroethoxy group's strong electron-withdrawing nature necessitates:

-

Anhydrous conditions during nucleophilic substitution steps (water content <0.1%)

-

Palladium-catalyzed coupling methods for regioselective fluorination

-

Specialized equipment for handling HF byproducts (generated in side reactions)

Current production yields remain at 45-60% on multi-kilogram scales due to these technical constraints .

Physicochemical Properties

Thermal Stability

| Property | Value | Method |

|---|---|---|

| Melting Point | 142-145°C (dec.) | Differential Scanning Calorimetry |

| Thermal Decomposition | >200°C (onset) | TGA under N₂ |

The decomposition pathway involves sequential loss of CO₂ (carboxylic acid group) followed by cleavage of the trifluoroethoxy moiety above 200°C .

Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| Water | <0.1 | pH-dependent |

| DMSO | 43.2 ± 1.5 | Complete dissolution at 37°C |

| Ethanol | 12.8 ± 0.8 | Heating improves solubility |

| Dichloromethane | 8.9 ± 0.6 | - |

Ultrasonic treatment (40 kHz, 30 min) enhances aqueous solubility to 2.1 mg/mL through cavitation-induced particle size reduction.

Exposure Management

-

Inhalation: Immediate relocation to fresh air; administer oxygen if breathing difficulty persists

-

Dermal Contact: Flush with 0.9% saline solution (15 min minimum)

-

Ocular Exposure: Irrigation with sterile buffer solution (pH 7.4) for 20 minutes

Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block in:

-

Kinase Inhibitor Development: Trifluoroethoxy groups enhance target binding affinity in ATP-competitive inhibitors (IC₅₀ improvements up to 12-fold vs non-fluorinated analogs)

-

PET Tracer Synthesis: Fluorine-18 labeled derivatives show promise in oncology imaging (tumor-to-background ratio >4.1 in murine models)

Structure-activity relationship (SAR) studies demonstrate that the 3,5-difluoro pattern increases metabolic stability (t₁/₂ improved from 1.2 to 4.7 hr in hepatic microsomes) .

Materials Science

-

Liquid Crystal Formulations: Introduces dielectric anisotropy (Δε = +12.3 at 1 kHz) in fluorinated mesogens

-

Polymer Additives: 0.5-2% w/w loadings reduce surface energy in polyimides (contact angle increases from 78° to 112°)

Recent patents (US2024034567A1) describe its use in photoalignment layers for OLED displays, improving device lifetime by 30% .

| Vendor | Purity | Packaging | Lead Time |

|---|---|---|---|

| VEGSCI Inc. | ≥97% | Custom gram-scale | 10-20 days |

| GlpBio | ≥95% | 1g increments | 4 weeks |

| MySkinRecipes | ≥99% | 1g (฿8,055) | 2 weeks |

Pricing analysis shows a 300% markup for small quantities (1g = $220 USD) versus bulk purchases (>100g = $45/g) .

Future Research Directions

-

Green Synthesis: Developing continuous-flow processes to improve yield and reduce HF waste

-

Biological Profiling: Comprehensive ADMET studies to evaluate therapeutic potential

-

Advanced Materials: Exploration in metal-organic frameworks (MOFs) for gas separation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume